3-(2-(Chloromethyl)-3-methylbutyl)thiophene
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Overview
Description
3-(2-(Chloromethyl)-3-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction can be utilized to introduce halogen atoms into the thiophene ring . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale halogenation reactions. The use of reagents such as N-chlorosuccinimide (NCS) or bromine (Br2) is common in these processes . Additionally, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Chloromethyl)-3-methylbutyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Halogenated thiophenes can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-(2-(Chloromethyl)-3-methylbutyl)thiophene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Chloromethyl)-3-methylbutyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The presence of the chloromethyl group can enhance its reactivity, allowing it to form covalent bonds with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and stability.
2-Chlorothiophene: A halogenated derivative with similar reactivity.
3-Methylthiophene: A methyl-substituted thiophene with different electronic properties.
Uniqueness
This combination of substituents can enhance its ability to participate in various chemical reactions and interact with biological targets .
Properties
Molecular Formula |
C10H15ClS |
---|---|
Molecular Weight |
202.74 g/mol |
IUPAC Name |
3-[2-(chloromethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |
InChI Key |
GQQBVWVALKBUQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1=CSC=C1)CCl |
Origin of Product |
United States |
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